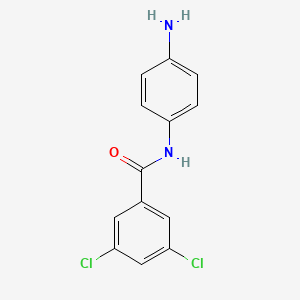

N-(4-Aminophenyl)-3,5-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

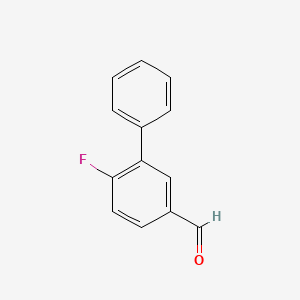

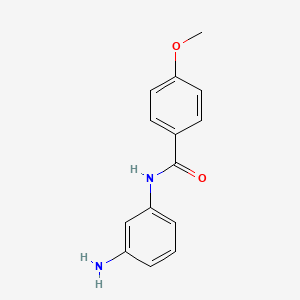

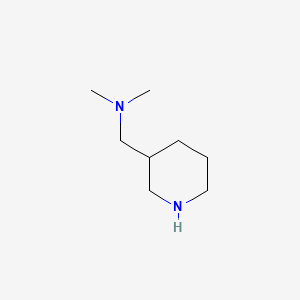

“N-(4-Aminophenyl)-3,5-dichlorobenzamide” likely refers to a compound that contains an amine group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a benzamide group (a benzene ring attached to a carboxamide group -CONH2) with two chlorine atoms at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the reaction conditions. For example, amines can participate in a variety of reactions, including acylation, alkylation, and condensation with carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present .Aplicaciones Científicas De Investigación

Anticancer Activity

A series of novel compounds, including those similar in structure to N-(4-Aminophenyl)-3,5-dichlorobenzamide, have been investigated for their anticancer properties. For example, compounds with potent antiproliferative activities towards various solid cancer cell lines have shown significant inhibitory activities against histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), crucial targets in cancer therapy. These compounds not only inhibited cell migration but also induced apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, demonstrating promising strategies for malignant tumor treatment (Cheng et al., 2020).

Synthesis and Structural Analysis

Research into the synthesis and characterization of dichlorobenzamide derivatives, closely related to N-(4-Aminophenyl)-3,5-dichlorobenzamide, has provided insight into their chemical structure and potential applications. These compounds have been synthesized through reactions with arylamine compounds, yielding a series of derivatives characterized by nuclear magnetic resonance and infrared spectroscopy. X-ray crystallography has further elucidated the structural properties of these compounds, contributing to the understanding of their chemical behaviors and potential applications in material science and drug design (Zhang et al., 2020).

Corrosion Inhibition

The structural analogs of N-(4-Aminophenyl)-3,5-dichlorobenzamide have been explored for their corrosion inhibition properties. For instance, derivatives have been studied for their ability to inhibit acidic corrosion of mild steel, demonstrating high inhibition efficiency. Such compounds operate as mixed inhibitors, affecting both cathodic and anodic corrosion currents, and their adsorption on steel surfaces follows Langmuir’s adsorption isotherm. These findings highlight the potential of such compounds in protecting metals against corrosion, thus having implications for industrial applications (Bentiss et al., 2009).

Material Science and Polymer Development

Compounds structurally related to N-(4-Aminophenyl)-3,5-dichlorobenzamide have been incorporated into the synthesis of electroactive polyamides with pendent carbazole groups. These polymers exhibit high thermal stability, strong photoluminescence, and significant electrochromic properties, changing color upon electrochemical oxidation. Such materials are promising for applications in optoelectronic devices and sensors, showcasing the versatility of dichlorobenzamide derivatives in material science (Hsiao et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It’s suggested that similar compounds may exhibit membrane perturbing and intracellular actions . This could involve interactions with the cell membrane leading to permeabilization, or intracellular interactions possibly involving DNA-binding .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have shown potent activity against both gram-positive and gram-negative bacterial strains

Propiedades

IUPAC Name |

N-(4-aminophenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-8(6-10(15)7-9)13(18)17-12-3-1-11(16)2-4-12/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUPCCGHHJIEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-3,5-dichlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

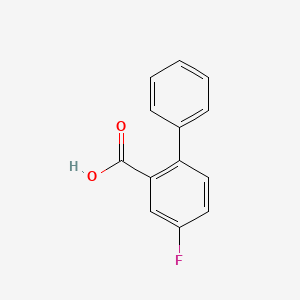

![5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1341143.png)